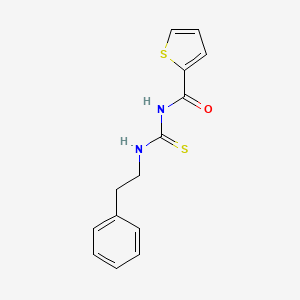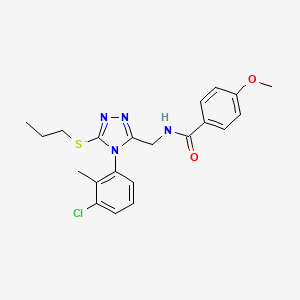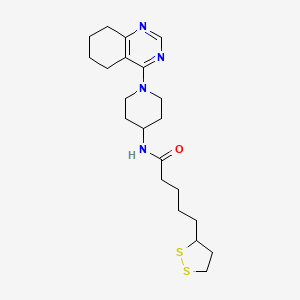![molecular formula C16H14N4O B2849118 3-cyano-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide CAS No. 2195879-27-5](/img/structure/B2849118.png)
3-cyano-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyano-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a cyano group, a benzamide moiety, and a cyclopropyl-substituted pyrimidine ring
Wirkmechanismus
Target of Action
Similar compounds have been found to target the nuclear hormone receptor retinoic acid receptor-related orphan c2 (rorc2, also known as rorγt) . RORC2 is a promising target for the treatment of autoimmune diseases .
Mode of Action
Similar compounds have been found to act as inverse agonists of rorc2 . An inverse agonist reduces the production of IL-17, a key pro-inflammatory cytokine .
Biochemical Pathways
The inhibition of il-17 production suggests that it may impact the th17 cell differentiation pathway .
Pharmacokinetics
A similar compound has been reported to demonstrate good metabolic stability and oral bioavailability .
Result of Action
Similar compounds have been found to reduce il-17 levels and skin inflammation in a preclinical in vivo animal model upon oral administration .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-cyanoacetamide and cyclopropylamine.
Attachment of the Benzamide Moiety: The benzamide group is introduced through an amide coupling reaction. This can be achieved by reacting the pyrimidine intermediate with a benzoyl chloride derivative under basic conditions.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the benzamide moiety is replaced by a cyano group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions can target the cyano group, converting it to primary amines or other reduced forms.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Cyclopropyl ketones, carboxylic acids.
Reduction: Primary amines, reduced cyano derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-cyano-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in diseases.
Biological Research: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activity.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials or catalysts in industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide
- 3-cyano-N-(3-(1-(cyclopentanecarbonyl)piperidin-4-yl)-1H-indol-5-yl)benzamide
Uniqueness
3-cyano-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide is unique due to its specific combination of a cyclopropyl-substituted pyrimidine ring and a benzamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
3-cyano-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c17-8-11-2-1-3-13(6-11)16(21)18-9-14-7-15(12-4-5-12)20-10-19-14/h1-3,6-7,10,12H,4-5,9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVFYGKBWSNTIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-4-bromo-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2849035.png)
![3-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2849037.png)

![11-(1H-benzimidazol-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2849040.png)


![4-TERT-BUTYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE](/img/structure/B2849047.png)
![5-(CYCLOHEXYLAMINO)-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2849048.png)
![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2849049.png)
![(Z)-ethyl 2-((benzo[d]thiazole-6-carbonyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate](/img/structure/B2849050.png)

![[1-(Bromomethyl)cyclopentyl]benzene](/img/structure/B2849052.png)
![N-[4-(BENZYLOXY)PHENYL]-7-METHYL-3-(THIOMORPHOLINE-4-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE](/img/structure/B2849054.png)

